Calcium caseinate

Taste-masking Pediatric pharmaceuticals Spray-drying

Reformulating with sodium caseinate causes viscosity failures and emulsion collapse above 2% protein loading. Calcium caseinate (CAS 9005-43-0) resolves this with 40-1150 mPa·s apparent viscosity-substantially lower than sodium caseinate's 500-3200 mPa·s-and uniquely maintains creaming stability at elevated protein concentrations. • Up to 8× lower viscosity at equivalent loading vs. sodium caseinate • Stable emulsions beyond 2% w/w protein-where sodium caseinate flocculates • Intermediate amino acid release kinetics ideal for RTD beverages & enteral formulas • ≥88% protein, spray-dried powder; available in research to bulk quantities.

Molecular Formula Y43
Molecular Weight 3822.951 g/mol
CAS No. 9005-43-0
Cat. No. B13398181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium caseinate
CAS9005-43-0
Molecular FormulaY43
Molecular Weight3822.951 g/mol
Structural Identifiers
SMILES[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y]
InChIInChI=1S/43Y
InChIKeyXHNWPXNQNBLSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Caseinate (CAS 9005-43-0) Technical Overview and Procurement Baseline


Calcium caseinate (CAS 9005-43-0) is a milk-derived protein ingredient produced by neutralizing acid casein with calcium hydroxide. It is a commercially standardized caseinate salt composed of ≥88% protein with inherently bound calcium (~1.0–1.4% w/w) [1]. Unlike micellar casein, which retains the native colloidal structure of casein micelles, calcium caseinate is a solubilized, spray-dried powder with distinct functional and physicochemical properties . Its low viscosity profile, opalescent aqueous dispersions, and specific calcium-mediated interactions differentiate it from both sodium caseinate and whey protein-based alternatives [2]. Calcium caseinate serves as a protein fortifier, emulsifier, and texture modifier in food, pharmaceutical, and nutritional applications, with its procurement value contingent upon matching functional specifications to the specific evidence dimensions documented herein.

Why Calcium Caseinate Cannot Be Interchanged with Sodium Caseinate or Whey Proteins in Formulations


Calcium caseinate exhibits fundamentally different colloidal behavior, rheological properties, and digestive kinetics relative to its closest in-class analog (sodium caseinate) and alternative protein sources (whey proteins, micellar casein). The counterion (Ca²⁺ vs Na⁺) alters electrostatic repulsion, molecular aggregation state, and interfacial behavior, producing measurable divergence in viscosity, solubility, emulsion stability, and postprandial amino acid delivery kinetics . Furthermore, calcium caseinate is explicitly exempted from the 'almost entirely soluble' requirement that applies to other edible caseinates under regulatory standards [1]. Direct substitution without reformulation can compromise texture, stability, taste-masking efficiency, or nutritional release profiles. The quantitative evidence below establishes the specific performance deltas that inform scientifically grounded procurement decisions.

Calcium Caseinate: Quantified Differential Performance Versus Comparators


Superior Taste-Masking in Pediatric Formulations: Early-Phase Drug Release Reduction Versus Sodium Caseinate

In a factorial design study evaluating taste-masking efficiency for pediatric acetaminophen formulations, calcium caseinate-based formulations reduced early-phase drug release to a significantly greater extent than sodium caseinate-based formulations under identical spray-drying conditions [1]. The study demonstrated that increasing calcium caseinate concentration contributed to this differential effect, with the type of caseinate counterion directly influencing the barrier properties of the encapsulating matrix [1]. SEM and DSC analyses confirmed that powder characteristics depended on the caseinate/lecithin proportion rather than caseinate type, isolating the counterion as the differentiating variable [1].

Taste-masking Pediatric pharmaceuticals Spray-drying Acetaminophen

Significantly Lower Apparent Viscosity and Water Absorption Capacity Versus Sodium and Potassium Caseinates

Comprehensive characterization of commercial caseinates revealed that calcium caseinates exhibit markedly lower apparent viscosity and water absorption capacity compared to sodium and potassium caseinates [1]. The apparent viscosity at a shear rate of 150 s⁻¹ ranged from 40 to 1150 mPa·s for calcium caseinates, whereas sodium and potassium caseinates displayed values ranging from 500 to 3200 mPa·s [1]. Water absorption capacity measured via the Baumann apparatus (30 min at 20°C) ranged from 1.3 to 1.9 mL water/g powder for calcium caseinates, compared to 2.1 to 3.2 mL/g for sodium and potassium caseinates [1]. These differences are attributed to calcium-mediated reduction in electrostatic repulsion and the formation of more compact structural aggregates [1].

Rheology Viscosity Water absorption Functional properties

Divergent Creaming Stability Behavior at Elevated Protein Concentrations Versus Sodium Caseinate

Creaming stability of calcium caseinate-stabilized oil-in-water emulsions exhibits an opposite concentration-dependent trend compared to sodium caseinate [1]. For calcium caseinate emulsions, creaming stability (determined after 24 h storage at 20°C) increased progressively with increasing protein concentration from 0.5% to 2.0% (w/w), after which further increases had minimal additional effect [1]. In contrast, sodium caseinate emulsions showed decreasing creaming stability as protein concentration increased from 0.5% to 3.0% [1]. Confocal laser microscopy revealed that sodium caseinate emulsions at concentrations above 2% exhibited extensive droplet flocculation and network structure formation, whereas calcium caseinate emulsions remained homogeneous with no visible flocculation at comparable concentrations [1].

Emulsion stability Creaming Flocculation Oil-in-water emulsions

Intermediate Amino Acid Delivery Kinetics: Slower Than Sodium Caseinate, Faster Than Micellar Casein

In a randomized, double-blind, cross-over human study, calcium caseinate (CC) ingestion resulted in plasma indispensable amino acid concentrations that were intermediate between the rapid-release sodium caseinate (SC) and the slow-release micellar casein (MC) [1]. In vitro digestion experiments corroborated this hierarchy, with higher nitrogen levels recovered in dialysates from SC digestion compared to CC and MC [1]. Cross-linked sodium caseinate was shown in a separate in vivo human study to be more rapidly digested than both micellar casein and calcium caseinate, with plasma amino acid concentrations significantly higher following micellar casein compared to calcium caseinate from t = 30 to 45 min (p < 0.05) [2]. Gamma scintigraphy in pigs revealed that SC localized predominantly in the proximal stomach, whereas MC distributed throughout the gastric cavity, with CC exhibiting intermediate gastric behavior [1].

Digestion kinetics Amino acid bioavailability Postprandial response Gastric clotting

Non-Monotonic Shear-Thinning Rheological Behavior Enables Anisotropic Structure Formation

Rheological characterization of dense (≥15% w/w) calcium caseinate and sodium caseinate dispersions revealed fundamentally different flow behaviors attributable to counterion-specific interactions . Calcium caseinate dispersions exhibited non-monotonic and shear-thinning flow behavior, whereas sodium caseinate behaved only slightly shear-thinning under identical conditions [1]. At a concentration of 30% w/w, calcium caseinate formed highly anisotropic structures during shearing with concurrent enzymatic cross-linking, in contrast to sodium caseinate which formed isotropic structures under the same processing parameters [1]. The observed differences are attributed to calcium's specific binding to casein, which reduces electrostatic repulsion and induces net attractive interactions between protein molecules, leading to micro-phase separation observable by confocal laser scanning microscopy .

Rheology Shear-induced structuring Anisotropy Enzymatic cross-linking

High Calcium Bioavailability with Human Absorption Data: 95% Absorption, 60% Retention

A human feeding study in children aged 8–11 years evaluated the bioavailability of calcium and phosphate from calcium caseinate administered as a beverage twice daily over a 10-day period [1]. Of the 400 mg calcium provided per serving by the caseinate, 95% was absorbed, and 60% of the absorbed fraction was ultimately retained, indicating substantial net calcium utilization [1]. Phosphorus bioavailability was similarly characterized, with 75% of the 312 mg phosphorus absorbed and 70% of that fraction retained [1]. Rat feeding experiments substantiated these findings, and stomach-tube administration in normal rats showed that the rate of calcium absorption from calcium caseinate was comparable to that of inorganic calcium salts similarly administered [1].

Calcium bioavailability Mineral absorption Nutrition Pediatric nutrition

Evidence-Derived Application Scenarios for Calcium Caseinate (CAS 9005-43-0) Procurement


Taste-Masked Pediatric and Geriatric Pharmaceutical Formulations

Based on direct comparative evidence showing calcium caseinate's superior early-phase drug release reduction relative to sodium caseinate [1], this ingredient is specifically indicated for spray-dried or encapsulated formulations of bitter active pharmaceutical ingredients (e.g., acetaminophen) intended for pediatric or geriatric populations. The calcium caseinate–lecithin matrix provides enhanced barrier properties during the initial dissolution phase without requiring additional synthetic taste-masking excipients. Formulators should prioritize calcium caseinate over sodium caseinate when taste-masking efficiency is the primary performance criterion.

High-Protein, Low-Viscosity Clinical and Sports Nutrition Beverages

The substantially lower apparent viscosity of calcium caseinate (40–1150 mPa·s) compared to sodium caseinate (500–3200 mPa·s) [1], combined with its intermediate amino acid delivery kinetics (slower than sodium caseinate, faster than micellar casein) [2], makes it the caseinate of choice for high-protein liquid formulations where both processability and controlled aminoacidemia are required. Applications include ready-to-drink protein beverages, enteral feeding formulas, and post-exercise recovery drinks where sodium caseinate would exceed acceptable viscosity thresholds at equivalent protein loading.

High-Protein Emulsion-Based Sauces, Dressings, and Nutritional Creams

Calcium caseinate's unique property of maintaining or increasing creaming stability at elevated protein concentrations (up to and beyond 2% w/w), in direct contrast to sodium caseinate's destabilization and flocculation above 2% [1], enables the formulation of stable, high-protein emulsion products. This includes protein-fortified salad dressings, cream sauces, soups, and nutritional creamers where sodium caseinate would induce unacceptable phase separation and flocculation at target protein levels.

Textured Protein Products and Meat Analogs Requiring Anisotropic Fibrous Structures

The demonstrated capacity of calcium caseinate to form highly anisotropic structures during shear processing with enzymatic cross-linking—a property not shared by sodium caseinate, which forms only isotropic structures under identical conditions [1]—supports its use in the development of fibrous protein matrices for plant-based meat alternatives and structured protein foods. Calcium caseinate's non-monotonic, shear-thinning rheological behavior [1][2] provides a functional foundation for texture engineering in these applications.

Technical Documentation Hub

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